I-Abopx

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de I-ABOPX implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de pirimidina, la yodación y la posterior funcionalización para introducir los grupos fenoxi y acetamida. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. Se emplean pasos de purificación como la cristalización, la destilación y la cromatografía para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

I-ABOPX sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, como la reducción del grupo nitro a una amina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como el hidróxido de sodio y varios haluros en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

I-ABOPX se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Su principal aplicación es como ligando para los receptores de adenosina, que están involucrados en varios procesos fisiológicos. Los estudios de investigación utilizan this compound para investigar la estructura y la función de estos receptores, así como su papel en enfermedades como la enfermedad de Parkinson, la esquizofrenia y el cáncer .

Mecanismo De Acción

I-ABOPX ejerce sus efectos uniéndose a los receptores de adenosina, que son receptores acoplados a proteínas G. La unión de this compound a estos receptores modula su actividad, lo que lleva a cambios en las vías de señalización intracelular. Esta modulación puede resultar en varios efectos fisiológicos, dependiendo del subtipo específico del receptor y el tejido en el que se expresa .

Comparación Con Compuestos Similares

Compuestos similares

Derivados de la xantina: Estos compuestos también se dirigen a los receptores de adenosina y tienen efectos farmacológicos similares.

Cafeína: Un estimulante conocido que actúa como un antagonista de los receptores de adenosina.

Teofilina: Otro antagonista de los receptores de adenosina utilizado en el tratamiento de enfermedades respiratorias

Singularidad de I-ABOPX

This compound es único debido a su estructura específica, que permite la unión selectiva a ciertos subtipos de receptores de adenosina. Esta selectividad lo convierte en una herramienta valiosa en la investigación para estudiar los distintos roles de los diferentes receptores de adenosina en diversas condiciones fisiológicas y patológicas .

Actividad Biológica

I-Abopx, a compound derived from the xanthine class, has garnered attention for its biological activity, particularly as a selective antagonist of the A2B adenosine receptor. This article delves into the structure-activity relationships (SAR), binding affinities, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

This compound, specifically known as 125I-3-(4-amino-3-iodobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine, is a radiolabeled xanthine derivative used in binding studies to elucidate its interaction with adenosine receptors. The A2B receptor is involved in various physiological processes, including vascular tone regulation, glucose metabolism, and inflammatory responses. Understanding the interaction of this compound with these receptors can provide insights into its potential therapeutic roles.

Structure-Activity Relationships (SAR)

Research has identified key structural features that influence the biological activity of this compound. The following table summarizes findings related to various substituted xanthines and their affinities for human and rat A2B receptors:

| Compound | Substituents | Binding Affinity (nM) | Selectivity (A2B/A2A) |

|---|---|---|---|

| This compound | 4-amino, phenyl-4-oxyacetate | 1 | High |

| Compound 2b | Methyl at N-3 | 10 | Moderate |

| Compound 3 | 2-phenylethyl at N-1 | <5 | High |

| Compound 4 | Cycloalkyl at N-8 | 15 | Low |

The data indicate that modifications at the 1-position significantly enhance selectivity for the A2B receptor over A2A receptors. Notably, compounds with larger substituents at the N-1 position tend to exhibit higher binding affinities.

Binding Studies

Binding assays using recombinant human and rat A2B receptors have demonstrated that this compound binds with high affinity. In experiments conducted on HEK-293 cells expressing these receptors, this compound showed a dissociation constant () of approximately 1 nM, indicating strong receptor-ligand interaction .

Case Study: Antiasthmatic Potential

A study evaluating the antiasthmatic effects of this compound revealed that its antagonistic action on A2B receptors could reduce airway hyperresponsiveness in animal models. The administration of this compound led to a significant decrease in inflammatory markers associated with asthma, suggesting its potential as a therapeutic agent .

Therapeutic Applications

The biological activity of this compound extends beyond respiratory conditions. Its role in modulating glucose metabolism suggests potential applications in diabetes management. Research indicates that antagonism of A2B receptors can enhance glucose uptake in skeletal muscle and suppress hepatic glucose production .

Toxicological Assessment

Toxicity studies have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate low cytotoxicity across various cell lines, including human cancer cells. The compound's selectivity appears to minimize off-target effects, making it a promising candidate for further development .

Propiedades

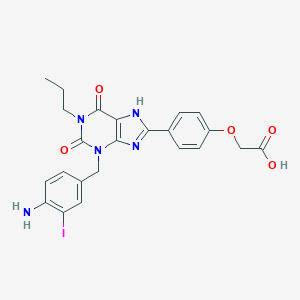

IUPAC Name |

2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJMGIXWGPEEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22IN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150098 | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112533-64-9 | |

| Record name | BW A522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.